{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(2-methoxyphenyl)methanone
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that features a triazole ring, a pyridine ring, and various functional groups including a fluorophenyl and a methoxybenzoyl group
Preparation Methods
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the pyridine ring and the functional groups. Common reagents used in the synthesis include various acids, bases, and solvents to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE undergoes various types of chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
N-[(4-FLUOROPHENYL)METHYL]-1-(2-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can be compared with other similar compounds such as:
Fluorinated pyrazoles: These compounds also contain fluorine and have similar biological activities.
Indole derivatives: These compounds share some structural similarities and are also studied for their biological activities.
Oxadiazole derivatives: These compounds have similar heterocyclic structures and are used in various scientific applications.
Properties
Molecular Formula |
C22H18FN5O2 |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C22H18FN5O2/c1-30-19-7-3-2-6-18(19)21(29)28-22(25-13-15-8-10-17(23)11-9-15)26-20(27-28)16-5-4-12-24-14-16/h2-12,14H,13H2,1H3,(H,25,26,27) |
InChI Key |
SQUFFUIKKHIUPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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